![molecular formula C9H8F2O2 B3030762 Methyl 2-(2,4-difluorophenyl)acetate CAS No. 95299-17-5](/img/structure/B3030762.png)
Methyl 2-(2,4-difluorophenyl)acetate
Overview
Description
“Methyl 2-(2,4-difluorophenyl)acetate” is a chemical compound with the CAS Number: 95299-17-5 . It has a molecular weight of 186.16 and its IUPAC name is methyl (2,4-difluorophenyl)acetate . It is a yellow to brown liquid .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(2,4-difluorophenyl)acetate” is represented by the linear formula C9H8F2O2 . The InChI code for this compound is 1S/C9H8F2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(2,4-difluorophenyl)acetate” is a yellow to brown liquid . It has a molecular weight of 186.16 . The storage temperature for this compound is 2-8°C .Scientific Research Applications
Crystallography
“Methyl 2-(2,4-difluorophenyl)acetate” has been used in crystallographic studies . The crystal structure of this compound has been determined, providing valuable information about its molecular structure . This kind of information is crucial for understanding the physical and chemical properties of the compound, which can guide its applications in various fields.
Synthesis of Novel Compounds
This compound has been used as a starting material in the synthesis of novel pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines . These novel compounds have shown promising effects in inhibiting tyrosine kinase, an enzyme that can promote the growth of cancer cells . Therefore, “Methyl 2-(2,4-difluorophenyl)acetate” could be a valuable compound in the development of new anticancer drugs.
Material Science
In the field of material science, “Methyl 2-(2,4-difluorophenyl)acetate” can be used in the development of new materials . The unique properties of this compound, such as its crystal structure and chemical reactivity, can contribute to the design and synthesis of advanced materials with desired properties.
Chromatography
“Methyl 2-(2,4-difluorophenyl)acetate” can also be used in chromatographic studies . Chromatography is a technique used to separate the components of a mixture. The unique properties of this compound can affect its behavior in a chromatographic system, providing valuable information for the development of new separation methods.
Analytical Chemistry
In analytical chemistry, “Methyl 2-(2,4-difluorophenyl)acetate” can be used as a standard or a target analyte . Its unique spectral properties, such as its NMR and mass spectra, can be used for the identification and quantification of this compound in complex mixtures .
Safety Studies
The safety of “Methyl 2-(2,4-difluorophenyl)acetate” has been studied, providing important information about its potential risks and hazards . This information is crucial for the safe handling and use of this compound in various applications.
Safety and Hazards
The safety information for “Methyl 2-(2,4-difluorophenyl)acetate” indicates that it has the following hazard statements: H302, H315, H320, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The precautionary statements include P264, P270, P301+P312, P330 , which suggest measures such as washing thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth in case of ingestion .
Mechanism of Action
Target of Action
Methyl 2-(2,4-difluorophenyl)acetate is a chemical compound with the formula C9H8F2O2 It is known that difluorophenyl compounds are often used in the synthesis of pharmaceuticals and agrochemicals, suggesting that they may interact with a variety of biological targets .
Mode of Action
Difluorophenyl compounds are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis
Biochemical Pathways
It’s worth noting that difluorophenyl compounds can be involved in various biochemical reactions, including carbon-carbon bond formation . These reactions are fundamental to many biological processes, suggesting that the compound could potentially affect a wide range of pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-(2,4-difluorophenyl)acetate are not well-studied. As such, it’s difficult to outline its impact on bioavailability. The compound’s molecular weight (18616 g/mol ) and its physical form (yellow to brown liquid ) may influence its pharmacokinetic properties.
Result of Action
Given its potential involvement in carbon-carbon bond formation , it may play a role in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of Methyl 2-(2,4-difluorophenyl)acetate can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, its physical form as a liquid may influence its solubility and, consequently, its interaction with biological targets.
properties
IUPAC Name |
methyl 2-(2,4-difluorophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJRCJPFUFWIJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679269 | |
Record name | Methyl (2,4-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,4-difluorophenyl)acetate | |
CAS RN |
95299-17-5 | |
Record name | Methyl 2,4-difluorobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95299-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2,4-difluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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